(5(R)-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methanol
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Overview
Description
(5®-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methanol is a chiral organic compound that features a tetrahydronaphthalene core with an amino group and a hydroxyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5®-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methanol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the reduction of (5®-amino-5,6,7,8-tetrahydronaphthalen-2-yl)ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes, where the precursor is hydrogenated in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
(5®-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methanol can undergo various chemical reactions, including:
Reduction: The compound can be further reduced to form the corresponding amine using reducing agents such as LiAlH4.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, nucleophiles
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
(5®-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (5®-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Menthol: A monoterpenoid with a similar hydroxyl group but different structural features.
Cyclohexanol: Another alcohol with a cyclohexane ring, differing in the absence of the amino group and the tetrahydronaphthalene core.
Uniqueness
(5®-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methanol is unique due to its chiral nature and the presence of both an amino group and a hydroxyl group on a tetrahydronaphthalene core. This combination of functional groups and structural features makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
828914-11-0 |
---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
[(5R)-5-amino-5,6,7,8-tetrahydronaphthalen-2-yl]methanol |
InChI |
InChI=1S/C11H15NO/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h4-6,11,13H,1-3,7,12H2/t11-/m1/s1 |
InChI Key |
LMNWQFGQPQCNCL-LLVKDONJSA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=C(C=C2)CO)N |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)CO)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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